5-Octylthieno[3,2-b]thiophene
Overview
Description
5-Octylthieno[3,2-b]thiophene is a compound belonging to the thienothiophene family, which consists of fused, bicyclic, and electron-rich heterocycles. These compounds are known for their planar structure and significant electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylthieno[3,2-b]thiophene typically involves the reaction of thieno[3,2-b]thiophene with octanoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in anhydrous dichloromethane (CH2Cl2) at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Octylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thienothiophene derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated thienothiophene derivatives.
Scientific Research Applications
5-Octylthieno[3,2-b]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Octylthieno[3,2-b]thiophene involves its interaction with various molecular targets and pathways. Its electron-rich structure allows it to participate in π-π stacking interactions, which are crucial for its semiconducting properties. Additionally, its ability to undergo oxidation and reduction reactions enables it to modulate electronic properties in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another isomeric form with similar electronic properties but different structural arrangement.
Thieno[3,4-b]thiophene: Known for its use in dye-sensitized solar cells.
Thieno[3,2-b]thiophene-diketopyrrolopyrrole: A polymer used in organic field-effect transistors and photovoltaic devices
Uniqueness
5-Octylthieno[3,2-b]thiophene stands out due to its specific octyl substitution, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous .
Properties
IUPAC Name |
5-octylthieno[3,2-b]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-14-13(16-12)9-10-15-14/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCDKORPLHNARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(S1)C=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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